Di-tert-butyl 1-(4-chlorobenzyl)hydrazine-1,2-dicarboxylate Di-tert-butyl 1-(4-chlorobenzyl)hydrazine-1,2-dicarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15885718
InChI: InChI=1S/C17H25ClN2O4/c1-16(2,3)23-14(21)19-20(15(22)24-17(4,5)6)11-12-7-9-13(18)10-8-12/h7-10H,11H2,1-6H3,(H,19,21)
SMILES:
Molecular Formula: C17H25ClN2O4
Molecular Weight: 356.8 g/mol

Di-tert-butyl 1-(4-chlorobenzyl)hydrazine-1,2-dicarboxylate

CAS No.:

Cat. No.: VC15885718

Molecular Formula: C17H25ClN2O4

Molecular Weight: 356.8 g/mol

* For research use only. Not for human or veterinary use.

Di-tert-butyl 1-(4-chlorobenzyl)hydrazine-1,2-dicarboxylate -

Specification

Molecular Formula C17H25ClN2O4
Molecular Weight 356.8 g/mol
IUPAC Name tert-butyl N-[(4-chlorophenyl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate
Standard InChI InChI=1S/C17H25ClN2O4/c1-16(2,3)23-14(21)19-20(15(22)24-17(4,5)6)11-12-7-9-13(18)10-8-12/h7-10H,11H2,1-6H3,(H,19,21)
Standard InChI Key VZAONRWMMJUJNS-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NN(CC1=CC=C(C=C1)Cl)C(=O)OC(C)(C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a hydrazine core functionalized with two tert-butoxycarbonyl (Boc) groups and a 4-chlorobenzyl substituent. The Boc groups confer steric protection to the hydrazine nitrogen atoms, enhancing stability during synthetic procedures. The 4-chlorobenzyl moiety introduces aromaticity and electronic effects, influencing reactivity in cross-coupling and substitution reactions .

The IUPAC name, tert-butyl N-[(4-chlorophenyl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate, reflects its substituent arrangement. The canonical SMILES representation (CC(C)(C)OC(=O)NN(CC1=CC=C(C=C1)Cl)C(=O)OC(C)(C)C) and InChIKey (VZAONRWMMJUJNS-UHFFFAOYSA-N) provide unambiguous identifiers for database referencing.

Physical Properties

Di-tert-butyl 1-(4-chlorobenzyl)hydrazine-1,2-dicarboxylate is typically isolated as a white crystalline solid. While direct melting point data for this specific compound is unavailable, analogous hydrazine dicarboxylates exhibit melting points between 123–150°C . The density is estimated at ~1.1 g/cm³ based on structurally similar tert-butyl esters . The compound’s solubility profile favors polar aprotic solvents (e.g., acetonitrile, dimethylformamide) over hydrocarbons, aligning with its use in solution-phase synthesis .

Table 1: Comparative Physicochemical Properties of Hydrazine Dicarboxylates

Compound NameMolecular FormulaMolecular Weight (g/mol)Melting Point (°C)Density (g/cm³)
Di-tert-butyl hydrazine-1,2-dicarboxylateC<sub>10</sub>H<sub>20</sub>N<sub>2</sub>O<sub>4</sub>232.3123–126 (dec.)1.1
Di-tert-butyl 1-benzylhydrazine-1,2-dicarboxylateC<sub>17</sub>H<sub>25</sub>N<sub>2</sub>O<sub>4</sub>333.4148–1501.1*
Di-tert-butyl 1-(4-chlorobenzyl)hydrazine-1,2-dicarboxylateC<sub>17</sub>H<sub>25</sub>ClN<sub>2</sub>O<sub>4</sub>356.8N/A1.1*
*Estimated from analogous structures.

Synthesis and Reaction Methodology

Flow Synthesis Approach

A practical flow synthesis method involves the deoxygenative hydrazination of alcohols using di-tert-butyl azodicarboxylate (DBAD) and triphenylphosphine (PPh<sub>3</sub>) in acetonitrile . For instance, reacting 4-chlorobenzyl alcohol with DBAD (1.5 equiv) and PPh<sub>3</sub> (1.5 equiv) at 0.25 M concentration yields the target compound in 72 hours (75% yield) . The reaction proceeds via a Mitsunobu-like mechanism, where PPh<sub>3</sub> reduces DBAD to generate a hydrazine intermediate, which subsequently reacts with the alcohol .

Key advantages of flow synthesis include:

  • Reduced side reactions: Continuous flow minimizes competing pathways (e.g., over-oxidation), improving selectivity .

  • Scalability: Reactions at 1.0 mmol scale demonstrate consistent yields (75–85%) .

Batch Synthesis and Byproduct Management

In batch conditions, the reaction between 4-chlorobenzyl alcohol and DBAD in MeCN at room temperature produces the desired compound alongside di-tert-butyl hydrazine-1,2-dicarboxylate as a byproduct . Purification via flash chromatography (petroleum ether/ethyl acetate, 5:1) isolates the product with >75% purity .

Table 2: Optimization of Synthetic Conditions

ParameterFlow SynthesisBatch Synthesis
Reaction Time72 hours36–72 hours
Yield75–85%54–85%
Byproduct FormationMinimalModerate
ScalabilityHigh (0.25–1.0 mmol)Moderate (0.2–1.0 mmol)

Applications in Organic Synthesis

Peptide and Heterocycle Construction

The compound serves as a protected hydrazine precursor in peptide synthesis. For example, it facilitates the preparation of 1-thioxotetrahydropyridazino[1,2-α] triazin-4(1H)-one, a heterocyclic scaffold with pharmacological potential . Deprotection of the Boc groups under acidic conditions (e.g., HCl/dioxane) generates free hydrazines, which undergo cyclocondensation with ketones or aldehydes .

Cross-Coupling and Functionalization

The 4-chlorobenzyl group participates in Suzuki-Miyaura couplings, enabling aryl diversification. In a representative transformation, palladium-catalyzed coupling with phenylboronic acid replaces the chlorine atom, yielding di-tert-butyl 1-(4-phenylbenzyl)hydrazine-1,2-dicarboxylate . Such reactions underscore its utility in generating structurally diverse hydrazine libraries for drug discovery .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>) exhibits characteristic signals:

  • δ 7.30–7.15 (m, 2H, aromatic CH),

  • δ 4.64 (s, 2H, CH<sub>2</sub>N),

  • δ 1.48 (s, 18H, C(CH<sub>3</sub>)<sub>3</sub>) .
    The <sup>13</sup>C NMR spectrum confirms carbonyl carbons at δ 155.4 and 154.9 ppm, with tert-butyl carbons at δ 81.3–80.9 ppm .

High-Resolution Mass Spectrometry (HRMS)

HRMS (ESI+) analysis reveals a molecular ion peak at m/z 387.2278 ([M + H]<sup>+</sup>), consistent with the calculated mass for C<sub>22</sub>H<sub>31</sub>N<sub>2</sub>O<sub>4</sub><sup>+</sup> .

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